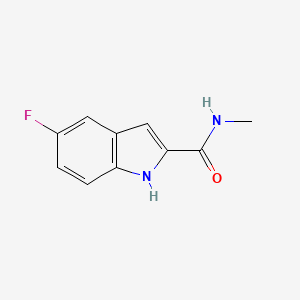

5-Fluoro-N-methyl-1H-indole-2-carboxamide

Descripción

Historical Context and Significance of the Indole (B1671886) Nucleus in Drug Discovery

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry due to its widespread occurrence in nature and its versatile biological activities. ijpsr.comwisdomlib.org Historically, the importance of the indole ring was first recognized through the study of natural products. purkh.com The essential amino acid tryptophan, for instance, contains an indole ring and serves as a biosynthetic precursor to many vital secondary metabolites. purkh.comnih.gov In animals, tryptophan is the precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a critical role in the central nervous system, as well as in the cardiovascular and gastrointestinal systems. nih.gov

The discovery of the anti-inflammatory drug indomethacin (B1671933) marked a significant milestone, cementing the therapeutic potential of synthetic indole derivatives and spurring further research. purkh.com Over the decades, the indole nucleus has proven to be a versatile framework for designing new drugs. ijpsr.comwisdomlib.org Its unique chemical properties, including the ability of the N-H group to act as a hydrogen bond donor and the π-electron-rich system to engage in various interactions, allow indole-containing compounds to bind effectively to a wide range of biological targets like proteins and nucleic acids. researchgate.net This has led to the development of numerous indole-based drugs with diverse therapeutic applications, including antiviral, antitumor, analgesic, anti-inflammatory, and antidepressant activities. researchgate.net Consequently, the indole scaffold remains a focal point for synthetic and medicinal chemists aiming to discover novel therapeutic agents. ijpsr.comresearchgate.net

Overview of Indole-2-carboxamide Derivatives in Therapeutic Development

Within the vast family of indole derivatives, the indole-2-carboxamide scaffold has emerged as a particularly fruitful area for therapeutic development. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential across a spectrum of diseases. These compounds have shown promise as anticancer, antiviral, and antitubercular agents, among other applications. rsc.orgmdpi.comasm.org

In oncology, indole-2-carboxamide derivatives have been investigated as potent inhibitors of various cancer-related targets. For example, certain derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), showing significant antiproliferative activity against cancer cell lines. nih.gov Other studies have demonstrated the ability of these compounds to induce apoptosis in cancer cells. nih.gov The versatility of the scaffold allows for fine-tuning to achieve selective antitumour activity; for instance, compound 9a in one study showed remarkable cytotoxic and antiproliferative effects against pediatric glioblastoma cells while being non-cytotoxic to non-neoplastic cells. rsc.org

The therapeutic reach of indole-2-carboxamides also extends to infectious diseases. They have been identified as potent inhibitors of a range of RNA viruses, including neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV). asm.org Through extensive medicinal chemistry efforts, derivatives have been developed with improved potency, solubility, and metabolic stability, making them viable candidates for preclinical development as broad-spectrum antiviral agents. asm.org Furthermore, the indole-2-carboxamide core has been explored for its activity against Mycobacterium tuberculosis, with some derivatives exhibiting promising minimum inhibitory concentration (MIC) values. rsc.orgmdpi.com

The table below summarizes the therapeutic potential of selected indole-2-carboxamide derivatives from various research findings.

| Compound Class/Derivative | Therapeutic Target/Application | Key Findings |

| Substituted Indole-2-carboxamides (e.g., 5d, 5e) | EGFR/CDK2 Inhibition (Anticancer) | Showed potent inhibitory effects on EGFR, comparable to the reference drug erlotinib, and induced apoptosis in breast cancer cells. nih.gov |

| Novel Indole-2-carboxamide Analogues (e.g., 9a) | Pediatric Brain Tumors | Exhibited significant cytotoxic and antiproliferative activity against atypical teratoid/rhabdoid tumour cells. rsc.org |

| Indole-2-carboxamide Derivatives (e.g., CCG205432) | Broad-Spectrum Antivirals (e.g., WEEV) | Demonstrated potent inhibition of viral replication in cell-based assays and enhanced survival in animal models of WEEV infection. asm.org |

| N-phenyl Indole-2-carboxamide Analogues | Antitubercular (Anti-TB) | Displayed good anti-TB activities, suggesting the scaffold's potential for treating tuberculosis. rsc.org |

| Indole-2-carboxamide Derivatives (e.g., 6g) | TRPV1 Agonists (Pain and Inflammation) | Acted as a potent and effective agonist of the TRPV1 ion channel, a target for pain relief. mdpi.com |

Defining the Core Structural Features of 5-Fluoro-N-methyl-1H-indole-2-carboxamide and their Fundamental Chemical Roles in Biological Interaction

The compound this compound is a specific derivative of the indole-2-carboxamide scaffold. Its chemical structure and biological activity are defined by the precise arrangement of its core components: the indole nucleus, a fluorine atom at position 5, a carboxamide group at position 2, and a methyl group attached to the amide nitrogen. Each feature plays a fundamental role in its potential interactions with biological targets.

Core Structural Features:

1H-Indole Nucleus: This aromatic heterocyclic core serves as the foundational scaffold. It is relatively rigid and planar, providing a defined three-dimensional orientation for its substituents. The indole ring system is capable of engaging in various non-covalent interactions, including hydrophobic interactions and π-stacking with aromatic residues in proteins. The nitrogen atom within the pyrrole ring can act as a hydrogen bond donor, a key interaction for anchoring the molecule within a biological binding site. researchgate.net

Carboxamide Group at Position 2 (-C(=O)NHCH₃): The placement of the carboxamide group at the C2 position is crucial. This group is a common pharmacophore in medicinal chemistry. It contains a carbonyl oxygen that is a strong hydrogen bond acceptor and an N-H group (in the parent amide) that is a hydrogen bond donor. These properties allow indole-2-carboxamides to form strong, directional hydrogen bonds with biological macromolecules, contributing significantly to binding affinity and specificity. ontosight.ai

Fluorine Atom at Position 5 (-F): The substitution of a hydrogen atom with fluorine at the 5-position of the indole ring has profound effects on the molecule's properties. Fluorine is highly electronegative and can alter the electronic distribution of the indole ring, potentially influencing its reactivity and binding interactions. Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase the compound's lipophilicity, which may improve its ability to cross cell membranes. purkh.comontosight.ai

N-methyl Group (-NHCH₃): The presence of a methyl group on the amide nitrogen (N-methyl) modifies the properties of the carboxamide linker. It replaces one of the amide's hydrogen bond donors but can still participate in van der Waals and hydrophobic interactions. This substitution can influence the molecule's conformation and solubility, which in turn affects its pharmacokinetic profile and binding orientation.

The combination of these structural features—a planar aromatic core, a potent hydrogen-bonding group, a metabolically stabilizing and electronically modifying fluorine atom, and a small lipophilic N-methyl group—creates a molecule with a distinct physicochemical profile tailored for specific biological interactions.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 518059-00-2 biosynth.com |

| Molecular Formula | C₁₀H₉FN₂O biosynth.com |

| Molecular Weight | 192.19 g/mol biosynth.com |

| SMILES | CNC(=O)C1=CC2=C(N1)C=CC(=C2)F biosynth.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-N-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNXOXOIGGZVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(N1)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro N Methyl 1h Indole 2 Carboxamide Analogues

Primary Synthetic Routes to the Indole-2-carboxamide Core

The construction of the indole-2-carboxamide core can be achieved through several reliable synthetic pathways, often involving the initial formation of the indole (B1671886) ring followed by the installation of the carboxamide group.

Fischer Indole Synthesis Applications

A foundational method for creating the indole nucleus is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of precursors to 5-fluoro-indole-2-carboxamides, (4-fluorophenyl)hydrazine (B109058) is reacted with ethyl pyruvate. diva-portal.org The resulting hydrazone undergoes acid-catalyzed cyclization to form ethyl 5-fluoroindole-2-carboxylate. diva-portal.org This ester then serves as a key intermediate for subsequent conversion to the desired carboxamide. This classic reaction can be catalyzed by various acids, including Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

Coupling Reactions for Amide Bond Formation

A common and versatile strategy for synthesizing indole-2-carboxamides is the formation of the amide bond by coupling an indole-2-carboxylic acid or its derivative with an appropriate amine. nih.gov

The direct reaction between an ester, such as ethyl 5-fluoro-1H-indole-2-carboxylate, and an amine can be used to form the amide bond. This method often requires specific coupling reagents or conditions to facilitate the reaction. For instance, various indole-2-carboxamides have been synthesized by coupling the corresponding indole-2-carboxylic acids with amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt). nih.govnih.gov

A highly efficient method for amide bond formation involves the use of a more reactive acid chloride intermediate. 5-Fluoro-1H-indole-2-carboxylic acid can be converted to 5-fluoro-1H-indole-2-carbonyl chloride. This activated intermediate readily reacts with a primary or secondary amine, such as methylamine, to yield the target N-substituted indole-2-carboxamide.

Approaches from Substituted Indole Precursors

Alternatively, the synthesis can commence from a pre-existing substituted indole. Starting with a 5-substituted indole, the C2 position can be functionalized to introduce the carboxamide group. For example, various 5-substituted indole-2-carboxylic acids can be synthesized and then coupled with different amines to produce a library of indole-2-carboxamide derivatives. researchgate.net This approach is beneficial when the desired substituent on the indole ring is incorporated early in the synthetic sequence.

Derivatization Strategies for Enhancing Molecular Diversity

To explore the chemical space and optimize the properties of indole-2-carboxamide analogues, various derivatization strategies are employed. These modifications can be introduced at different positions of the indole scaffold.

Key derivatization strategies include:

N1-Alkylation: The indole nitrogen can be alkylated using alkyl halides in the presence of a base. mdpi.com

C3 Position Modification: The C3 position of the indole ring can be functionalized. For example, some studies have focused on maintaining a methyl group at the C3 position while varying other parts of the molecule. nih.gov

Varying Amide Substituents: A wide range of amines can be used in the amide coupling step to introduce diverse functional groups on the amide nitrogen, which has been shown to be crucial for biological activity. acs.org

Substitution on the Benzene (B151609) Ring: The benzene portion of the indole ring can be substituted with various groups. For instance, the presence of a halogen at the C5 or C6 position has been shown to influence the biological activity of these compounds. nih.gov

These derivatization approaches allow for the systematic modification of the lead compound to generate a diverse library of analogues for further investigation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Fluoro-N-methyl-1H-indole-2-carboxamide | C₁₀H₉FN₂O | 192.19 | 518059-00-2 |

| Ethyl 5-fluoro-1H-indole-2-carboxylate | C₁₁H₁₀FNO₂ | 207.20 | 348-36-7 |

| 5-Fluoro-1H-indole-2-carboxylic acid | C₉H₆FNO₂ | 179.15 | 399-76-8 |

| 5-Fluoro-1H-indole-2-carbonyl chloride | C₉H₅ClFNO | 197.60 | 79112-09-7 |

| (4-fluorophenyl)hydrazine | C₆H₇FN₂ | 126.13 | 371-14-2 |

| Ethyl pyruvate | C₅H₈O₃ | 116.12 | 617-35-6 |

| Aminobenzophenones | C₁₃H₁₁NO | 197.23 | (example) |

| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 |

| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 79-37-8 |

| 5-fluoroindole | C₈H₆FN | 135.14 | 399-51-9 |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | C₈H₁₈ClN₃ | 191.70 | 25952-53-8 |

| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | 2592-95-2 |

Introduction of Substituents at the Indole C3-Position (e.g., Friedel-Crafts Acylation, Ketone Reduction)

The C3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic substitution. This reactivity is exploited to introduce a wide variety of substituents.

Friedel-Crafts Acylation is a primary method for installing acyl groups at the C3 position. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves reacting the indole derivative with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comsigmaaldrich.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.com The resulting 3-acylindole is a versatile intermediate.

Ketone Reduction of the 3-acyl group provides a pathway to 3-alkylindoles. The carbonyl group introduced via Friedel-Crafts acylation can be reduced to a methylene (B1212753) group using standard reduction methods like the Wolff-Kishner or Clemmensen reductions. This two-step sequence (acylation followed by reduction) is often preferred over direct Friedel-Crafts alkylation, which is prone to issues like polyalkylation and carbocation rearrangements. organic-chemistry.org

| Reaction | Reagents | Product Type | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), Lewis Acid (e.g., AlCl₃) | 3-Acylindole | Introduces a ketone functional group at the C3 position. sigmaaldrich.com |

| Ketone Reduction | e.g., H₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | 3-Alkylindole | Reduces the C3-ketone to a methylene (-CH₂-) group. organic-chemistry.org |

Modifications on the Carboxamide Nitrogen (e.g., N-methylation, diverse N-substituent incorporation)

The carboxamide nitrogen atom is a key site for structural modification, allowing for the introduction of diverse substituents to probe interactions with biological targets. The synthesis of N-substituted indole-2-carboxamides is typically achieved through a straightforward amide coupling procedure. tandfonline.com

The process begins with the activation of the parent indole-2-carboxylic acid. For instance, 5-fluoroindole-2-carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the more reactive acyl chloride intermediate. tandfonline.com This intermediate is then treated with a desired primary or secondary amine in the presence of a base like pyridine. This final step forms the stable amide bond, yielding the N-substituted 5-fluoro-1H-indole-2-carboxamide derivative. tandfonline.com This methodology is highly versatile and accommodates a wide range of amines, enabling the synthesis of large libraries of analogues with varying N-substituents for biological screening. mdpi.com

| Starting Material | Amine Reagent | Resulting N-Substituent | Reference |

|---|---|---|---|

| 5-Fluoroindole-2-carbonyl chloride | Methylamine (CH₃NH₂) | -methyl | biosynth.com |

| 1-Benzylindole-2-carbonyl chloride | 4-Fluorobenzylamine | -benzyl(4-fluoro) | tandfonline.com |

| 1-Benzylindole-2-carbonyl chloride | 2,4-Dichlorobenzylamine | -benzyl(2,4-dichloro) | tandfonline.com |

| 1H-Indole-2-carboxylic acid | 3,4-Difluorobenzylamine | -benzyl(3,4-difluoro) | mdpi.com |

Fluorination and Other Halogenation Strategies on the Indole Ring System (e.g., C5-Fluoro, C4-Fluoro)

The incorporation of fluorine onto the indole ring is a common strategy in drug design. The synthesis of C5-fluoroindoles can be achieved by starting with a pre-fluorinated building block. For example, the Fischer indole synthesis, a well-established method for forming the indole ring, can be performed using 4-fluorophenylhydrazine as a starting material. diva-portal.org

Direct halogenation of the indole ring system is also a viable strategy. Electrophilic fluorinating reagents, such as Selectfluor, can be used to introduce fluorine atoms onto the electron-rich indole nucleus. acs.org While the C3 position is most reactive, functionalization at other positions, including C4 and C5, can be achieved depending on the directing groups already present on the ring and the reaction conditions. nih.govresearchgate.net The presence of electron-withdrawing groups on the indole ring can decrease its reactivity towards electrophilic fluorination, sometimes requiring longer reaction times or harsher conditions. researchgate.net

| Strategy | Typical Reagents/Precursors | Target Position | Description |

|---|---|---|---|

| Ring Synthesis from Fluorinated Precursor | 4-Fluorophenylhydrazine | C5 | Incorporates the fluorine atom from the start of the indole synthesis. diva-portal.org |

| Electrophilic Fluorination | Selectfluor | Various (e.g., C3, C4, C5) | Directly adds a fluorine atom to the pre-formed indole ring. acs.orgresearchgate.net |

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

To improve the efficiency of synthesizing indole analogues, advanced techniques such as microwave-assisted organic synthesis (MAOS) have been widely adopted. nih.gov Microwave irradiation can dramatically accelerate chemical reactions by efficiently heating the solvent and reactants, leading to a significant reduction in reaction times—often from hours to minutes. nih.govnih.gov

This technique has been successfully applied to numerous classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov It provides a powerful tool for rapidly generating libraries of indole derivatives for medicinal chemistry programs, often with improved yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net

Isotopic Labeling for Research Purposes (e.g., Radiofluorination for Radioligand Development)

Isotopic labeling is crucial for studying the biological fate of drug candidates. For positron emission tomography (PET), a non-invasive imaging technique, molecules are labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F). thno.org

A modern and efficient method for introducing ¹⁸F into aromatic systems like the indole ring is through copper-catalyzed radiofluorination. thno.org This process typically involves a precursor molecule that has a boronic ester, such as a pinacol (B44631) boronate (BPin), installed at the desired position for fluorination (e.g., C5). researchgate.net This precursor is then reacted with no-carrier-added [¹⁸F]fluoride in the presence of a copper catalyst. This method allows for the direct and late-stage incorporation of the ¹⁸F isotope with high efficiency and radiochemical purity. thno.orgresearchgate.net This strategy has been successfully used to synthesize ¹⁸F-labeled tryptophan derivatives for use as PET imaging agents in cancer research. thno.orgnih.gov

| Method | Key Precursor Feature | Isotope | Purpose |

|---|---|---|---|

| Copper-Catalyzed Radiofluorination | Boronic Ester (BPin) at labeling site | ¹⁸F | Synthesis of PET radioligands for in vivo imaging. thno.org |

Pharmacological Profiling and Biological Activity of 5 Fluoro N Methyl 1h Indole 2 Carboxamide Analogues

Antihyperlipidemic Activity Research

Research into the pharmacological effects of 5-fluoro-1H-indole-2-carboxamide derivatives has identified their potential as potent lipid-lowering agents. researchgate.net Numerous studies have focused on synthesizing and evaluating various analogues of this core structure to understand their efficacy in modulating lipid profiles, a key factor in managing cardiovascular diseases. nih.govtandfonline.com

The Triton WR-1339-induced hyperlipidemia model in rats is a widely accepted and established method for the preliminary screening of potential antihyperlipidemic drugs. researchgate.netaaup.edu This nonionic detergent induces acute hyperlipidemia by inhibiting the activity of lipoprotein lipase (B570770), the enzyme responsible for the catabolism of triglyceride-rich lipoproteins. researchgate.netsemanticscholar.org This inhibition leads to a significant accumulation of triglycerides and cholesterol in the plasma, mimicking a hyperlipidemic state. nih.govsemanticscholar.org

Studies investigating 5-fluoro-1H-indole-2-carboxamide analogues have consistently used this model. researchgate.netnih.govnih.gov In these experiments, hyperlipidemia is typically induced by a single intraperitoneal injection of Triton WR-1339. nih.gov Following the induction, test animals are treated with the synthesized indole (B1671886) derivatives, and the effects on their lipid profiles are monitored over time, often at 12 and 24-hour intervals, and compared against both a hyperlipidemic control group and a group treated with a standard lipid-lowering drug, such as bezafibrate (B1666932). researchgate.netresearchgate.net

Analogues of 5-fluoro-1H-indole-2-carboxamide have demonstrated significant efficacy in modulating key parameters of lipid homeostasis. Specifically, various N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have been shown to cause a marked reduction in elevated plasma triglyceride levels. researchgate.netsemanticscholar.org

In studies using the Triton WR-1339 model, certain analogues, such as N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, significantly reduced plasma triglyceride levels 12 hours after administration. researchgate.netsemanticscholar.org Concurrently, these compounds prompted a significant increase in high-density lipoprotein (HDL) cholesterol levels. researchgate.netresearchgate.net HDL cholesterol is often referred to as "good cholesterol" for its role in reverse cholesterol transport, and its elevation is considered a beneficial therapeutic outcome. The observed effects of some derivatives were comparable to, and in some cases more potent than, the standard reference drug bezafibrate. semanticscholar.orgresearchgate.net

Below is a data table summarizing the effects of selected N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide analogues on plasma lipid levels in Triton WR-1339-induced hyperlipidemic rats 12 hours post-administration.

| Treatment Group | Triglycerides (TG) (mg/dL) | HDL-Cholesterol (HDL-C) (mg/dL) | Total Cholesterol (TC) (mg/dL) | LDL-Cholesterol (LDL-C) (mg/dL) |

|---|---|---|---|---|

| Normal Control | 114.2 ± 6.6 | 39.5 ± 6.7 | 63.2 ± 1.6 | - |

| Hyperlipidemic Control | 445.0 ± 14.5 | - | - | - |

| Compound: N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 46.0 ± 5.4 | 73.6 ± 2.3 | 124.0 ± 4.9 | 41.2 ± 2.6 |

| Compound: N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 75.3 ± 7.0 | 60.5 ± 10.3 | 114.0 ± 0.98 | 38.5 ± 2.3 |

| Bezafibrate (Reference Drug) | 95.6 ± 5.0 | 50.2 ± 3.7 | 125.3 ± 4.0 | 56.0 ± 3.1 |

The precise mechanisms of action for 5-fluoro-1H-indole-2-carboxamide analogues are an area of ongoing investigation, but evidence points towards pathways similar to those of fibrate drugs. researchgate.nettandfonline.com Fibrates, like bezafibrate, are known to exert their lipid-lowering effects primarily by activating the peroxisome proliferator-activated receptor alpha (PPAR-α). nih.gov This activation leads to two key downstream effects: the induction of lipoprotein lipase (LPL) and the reduction of apolipoprotein C-III (ApoC-III) synthesis. researchgate.nettandfonline.com

Increased LPL activity enhances the clearance of triglyceride-rich lipoproteins from the circulation. nih.gov Simultaneously, a reduction in ApoC-III, an inhibitor of LPL, further promotes triglyceride hydrolysis. nih.gov Given that 5-fluoro-1H-indole-2-carboxamide derivatives produce antihyperlipidemic outcomes similar to bezafibrate in experimental models, it is proposed that they may share a similar mechanism of action. researchgate.net Further supporting this hypothesis, some 5-fluoro-1H-indole-2-carboxamides have been specifically identified as lipoprotein lipase activators. researchgate.net

Cannabinoid Receptor (CB1 and CB2) Modulatory Effects

The endocannabinoid system, particularly the cannabinoid receptor type 1 (CB1R) and type 2 (CB2R), plays a crucial role in regulating numerous physiological processes. frontiersin.orgnih.gov The indole-2-carboxamide structure has been identified as a valuable scaffold for developing allosteric modulators that can fine-tune the activity of these receptors, offering a novel therapeutic approach compared to direct agonists or antagonists. nih.gov

Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site used by endogenous ligands or direct agonists. nih.gov This binding induces a conformational change in the receptor, which in turn can modify the binding affinity and/or efficacy of the orthosteric ligand. Research has confirmed that the indole-2-carboxamide framework is a promising basis for developing such modulators for the CB1 receptor. nih.gov

Several indole-2-carboxamide derivatives have been characterized as negative allosteric modulators (NAMs) of the CB1 receptor. nih.govnih.gov A NAM is a type of allosteric modulator that reduces the efficacy of an orthosteric agonist. The first evidence of this property came from indole derivatives that, while enhancing the binding of a CB1R agonist, simultaneously inhibited the functional activity (e.g., G-protein coupling) stimulated by that agonist. nih.gov This functional inhibition is the defining characteristic of a NAM. For instance, certain indole-2-carboxamides have been shown to display negative modulatory effects on G-protein coupling to the CB1 receptor, underscoring their potential as NAMs. nih.gov This mode of action allows for a more subtle "tuning down" of CB1R signaling rather than a complete blockade, which may offer therapeutic advantages.

Allosteric Modulation of Cannabinoid Receptor Type 1 (CB1R)

In Vitro Binding and Functional Assay Characterization (e.g., Calcium Mobilization Assays)

The indole-2-carboxamide scaffold has been characterized in functional assays that measure cellular responses to ligand binding. One such method is the calcium mobilization assay, which assesses a compound's ability to act as an agonist or antagonist at ion channels by measuring changes in intracellular calcium concentration.

In a study of indole-2-carboxamide analogues, their effects on the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel were evaluated using HEK-293 cells that recombinantly overexpressed the human TRPV1 receptor. The functional assay measured the compound-induced influx of intracellular Ca2+. Most of the tested indole-2-carboxamide derivatives were found to be agonists of the TRPV1 channel, demonstrating varying levels of efficacy and potency. The results indicated that N-methylated analogues generally performed better than their counterparts with an unsubstituted amide. mdpi.com For instance, the efficacy of these compounds, normalized to the maximum calcium influx effect of ionomycin, varied significantly, highlighting the structural sensitivity of this functional activity. mdpi.com

Table 1: Functional Activity of Select Indole-2-Carboxamide Analogues at TRPV1 Channels Efficacy is normalized to the maximum Ca2+ influx effect observed with 4 μM ionomycin.

| Compound | Efficacy (%) | Potency (EC50, µM) |

|---|---|---|

| Analogue 5f | 89.2 ± 3.4 | 0.20 ± 0.05 |

Data sourced from a study on indole-2-carboxamides as TRPV1 agonists. mdpi.com

Ligand Development for Cannabinoid Receptor Type 2 (CB2R)

The indole-2-carboxamide structure has served as a template for developing selective ligands for the Cannabinoid Receptor Type 2 (CB2R), which is a key target in neuroinflammatory and neurodegenerative diseases.

Selective Binding Affinities across Species (e.g., Human vs. Rodent CB2R)

Significant species-dependent differences have been observed in the binding affinity of indole-2-carboxamide analogues to the CB2R. This is a critical consideration in preclinical drug development, as rodent models are commonly used. For example, a fluorinated indole-2-carboxamide derivative, RM365, was found to have a high affinity for the human CB2R but displayed a dramatically lower affinity for the rat CB2R. acs.org

This discrepancy is rooted in variations in the amino acid sequences of the receptors across species. Human CB2R shares approximately 81-82% amino acid homology with rat and mouse CB2Rs. nih.gov These differences can alter the conformation of the ligand-binding pocket, leading to significant variations in binding affinity for the same compound. acs.orgnih.gov

Table 2: Species-Selective Binding Affinity of Analogue RM365 for CB2R

| Receptor Species | Binding Affinity (KD, nM) |

|---|---|

| Human CB2R | 2.32 |

Data from in vitro evaluation of [18F]RM365. acs.org

Radioligand Development for Imaging Applications

The high affinity and selectivity of certain indole-2-carboxamide analogues for CB2R have prompted their development as radioligands for Positron Emission Tomography (PET) imaging. PET radioligands allow for the non-invasive visualization and quantification of receptor expression in vivo, which is particularly valuable since CB2R is upregulated in various pathological conditions. acs.org

The analogue [18F]RM365, a fluorinated indole-2-carboxamide, has been identified as a promising PET radiotracer for imaging the human CB2R. acs.org It was selected for development due to its high binding affinity (Kᵢ = 2.1 nM) and high selectivity over the Cannabinoid Receptor Type 1 (CB1R) (over 300-fold). acs.org PET imaging studies in a rat model with localized overexpression of human CB2R demonstrated that [18F]RM365 could effectively cross the blood-brain barrier and selectively label the target receptor with a high signal-to-background ratio. acs.org This makes it a valuable tool for studying diseases involving CB2R upregulation. acs.org

Enzyme Inhibition Spectrum

Analogues based on the indole-carboxamide scaffold have been investigated as inhibitors of various enzymes, demonstrating potential in targeting pathways related to neurodegeneration and epigenetic regulation.

Monoamine Oxidase B (MAO-B) Inhibition

N-substituted indole-based analogues have been designed and evaluated as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576) and implicated in neurodegenerative disorders like Parkinson's disease. nih.gov

Research into a series of indole-5-carboxamide derivatives identified compounds with potent and selective MAO-B inhibition. For example, the compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (referred to as 4e) exhibited a high inhibitory activity for MAO-B with an IC₅₀ value of 0.78 µM. nih.gov Further kinetic analysis revealed it acts as a competitive inhibitor with an inhibition constant (Kᵢ) of 94.52 nM. researchgate.net This compound also showed a high selectivity index for MAO-B over MAO-A (SI > 120), which is a desirable trait for minimizing side effects. nih.gov Another analogue, N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4b), also showed noteworthy MAO-B inhibition. nih.gov

Table 3: MAO-B Inhibition Profile of Select Indole-Carboxamide Analogues

| Compound | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (nM) | Selectivity Index (SI) vs MAO-A |

|---|---|---|---|

| Analogue 4e | 0.78 | 94.52 | > 120 |

Data from studies on N-substituted indole-based MAO-B inhibitors. nih.govresearchgate.net

Histone Methyltransferase (SETD2) Inhibition and Associated Epigenetic Modulation

The 2-amidoindole (indole-2-carboxamide) core structure has been identified as a foundational lead for the development of inhibitors targeting SET domain-containing protein 2 (SETD2). acs.org SETD2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), an important epigenetic mark involved in transcriptional regulation and DNA repair. nih.govfrontiersin.org Dysregulation of SETD2 has been implicated in certain cancers. acs.org

A screening campaign of a histone methyltransferase-biased chemical library identified the 2-amidoindole scaffold as a promising starting point for developing potent and selective SETD2 inhibitors. acs.org Through structure-based drug design and optimization, analogues were developed with significant inhibitory potency. For example, an indolylcarboxamide analogue referred to as "3-F" showed a biochemical IC₅₀ value of 12 nM against SETD2. acs.org This research highlights the utility of the indole-2-carboxamide scaffold in creating tool compounds to probe SETD2 biology and for potential therapeutic development. acs.org

Table 4: SETD2 Inhibition by Optimized 2-Amidoindole Analogues

| Compound | SETD2 Biochemical IC₅₀ (nM) | Cellular H3K36me3 ICW IC₅₀ (nM) |

|---|---|---|

| Analogue 2 | 18 | 235 |

Data from a study on the discovery of SETD2 inhibitors. acs.org

Receptor Antagonist and Agonist Activities

Beyond enzyme inhibition, analogues of 5-Fluoro-N-methyl-1H-indole-2-carboxamide have been shown to interact with important receptors in the central nervous system, demonstrating both antagonist and agonist activities that are of therapeutic interest.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. rjraap.com The receptor requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation. The glycine binding site on the NMDA receptor has been a target for developing antagonists to modulate receptor activity and prevent excitotoxicity. Indole-2-carboxylate derivatives have been identified as potent and competitive antagonists at this strychnine-insensitive glycine recognition site. nih.govmdpi.com Studies have shown that compounds with a halogen substitution, such as a chloro group at the C-6 position of the indole ring, exhibit high affinity for this site. This antagonism has been confirmed through radioligand binding assays and electrophysiological studies, which demonstrated a competitive interaction with glycine.

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel is a non-selective cation channel primarily expressed in sensory neurons that acts as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin. Activation of TRPV1 leads to a sensation of pain, but prolonged activation results in desensitization, which can produce an analgesic effect. Indole-2-carboxamides have emerged as a novel class of TRPV1 agonists. Structure-activity relationship studies have revealed that N-methylation of the carboxamide nitrogen generally enhances agonist activity, likely due to increased lipophilicity facilitating access to the channel's binding site.

| Compound | TRPV1 Agonist Efficacy (%) | TRPV1 Agonist Potency (EC50, μM) | TRPV1 Desensitization (IC50, μM) | Reference |

|---|---|---|---|---|

| N-methyl-1H-indole-2-carboxamide analogue (6g) | 120.3 ± 4.4 | 0.08 ± 0.01 | 0.09 ± 0.01 | |

| N-methyl-1H-indole-2-carboxamide analogue (6h) | 114.9 ± 3.9 | 0.2 ± 0.02 | 0.3 ± 0.03 | |

| 1H-indole-2-carboxamide analogue (5a) | 84.7 ± 5.6 | 1.1 ± 0.1 | 1.5 ± 0.2 | |

| N-methyl-1H-indole-2-carboxamide analogue (6a) | 110.5 ± 4.1 | 0.4 ± 0.03 | 0.6 ± 0.04 |

D3 Receptor Antagonism (Enantioselective Aspects)

The indole-2-carboxamide scaffold is a recognized structure in the development of dopamine D3 receptor antagonists. nih.gov Selective D3 receptor antagonists are of interest for their potential therapeutic applications. One study identified (N-[4-[4-(2,4-dichlorophenyl)piperazin-1-yl]butyl]indole-2-carboxamide) as a selective D3 antagonist that produced a significant dose-dependent decrease in cue-induced drug-seeking behavior in preclinical models. nih.gov While enantioselectivity has been demonstrated in other chemical series targeting D3 and D2 receptors, specific data on the enantioselective aspects of this compound were not detailed in the available research. nih.gov

Ligand Activity for hFPRL1 (ALXR) Receptor in Inflammatory Pathways

The human formyl-peptide-like 1 receptor (hFPRL1), also known as the ALX/FPR2 receptor, is a G-protein coupled receptor involved in inflammatory pathways. Agonism of this receptor may promote the resolution of inflammation. While potent agonists for hFPRL1 have been discovered and have shown efficacy in preclinical models of inflammation, specific studies detailing the activity of this compound or its close analogues as ligands for this receptor are not prominent in the reviewed literature.

Antiparasitic Activity Investigations

A significant area of investigation for 1H-indole-2-carboxamides has been their potential as treatments for Chagas disease, a neglected tropical disease caused by the protozoan Trypanosoma cruzi. nih.govacs.org

In Vitro Efficacy Against Trypanosoma cruzi Intracellular Amastigotes

A series of substituted indoles were identified through phenotypic screening as being active against the intracellular amastigote forms of T. cruzi. nih.govacs.org For Chagas disease, a good hit compound is typically classified as having a pEC50 greater than 5.5 and at least a 10-fold selectivity over host cells. acs.org

Structure-activity relationship (SAR) studies showed that N-methylating the amide nitrogen resulted in compounds that were equipotent to their non-methylated counterparts. acs.org For instance, N-methylating the amide of a parent compound resulted in an analogue (compound 72) with a pEC50 of approximately 5. acs.org Further methylation of both the amide and the indole nitrogen restored potency to a pEC50 of 5.8 (compound 73). acs.org

Table 3: In Vitro Anti-Trypanosoma cruzi Activity of Indole-2-Carboxamide Analogues

| Compound | Modification | pEC50 vs. T. cruzi |

|---|---|---|

| Parent Compound | - | ~5.7 |

| 72 | N-methylated amide | ~5.0 |

| 73 | N-methylated amide and indole | 5.8 |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Data from acs.org.

Preclinical In Vivo Proof-of-Concept Efficacy Studies in Models of Chagas Disease (e.g., Acute and Chronic Murine Models)

Based on a balance of potency and physicochemical properties, a lead compound from the indole-2-carboxamide series, compound 2 , was advanced to proof-of-concept efficacy studies in murine models of both acute and chronic Chagas disease. nih.gov

In the acute infection model, mice were treated for 5 days. Compound 2 reduced the peak parasitemia by 96.7%, which was comparable to the 99.8% reduction achieved by the standard treatment, benznidazole (B1666585) (BZ). nih.gov However, relapse of the infection was observed after treatment cessation in both groups. nih.gov

In the chronic infection model, mice received a 10-day treatment course. At the end of the treatment, compound 2 had reduced parasitemia by 85.9%, compared to a 79.1% reduction by benznidazole. nih.gov Following a "washout" period and immunosuppression to induce relapse, one mouse from the group treated with compound 2 showed a recrudescence of the infection, while all mice in the benznidazole group remained negative for detectable bioluminescence. nih.gov Despite showing antiparasitic activity, the optimization of this series was ultimately halted due to unfavorable pharmacokinetic properties. nih.govacs.org

Evaluation of Target Engagement and Mechanism Correlation (e.g., TcCYP51 Inhibition)

The 1H-indole-2-carboxamide scaffold has been a subject of investigation in the search for new therapeutic agents, particularly for neglected tropical diseases like Chagas disease, which is caused by the protozoan Trypanosoma cruzi (T. cruzi). nih.gov A key molecular target in this parasite is the enzyme sterol 14α-demethylase, also known as CYP51 (TcCYP51). This enzyme is crucial for the biosynthesis of sterols required for the parasite's cell membrane. nih.gov

Research into a series of substituted indoles identified through phenotypic screening against T. cruzi revealed a correlation between their antiparasitic activity and the inhibition of TcCYP51. nih.gov A screening of several indole-2-carboxamide compounds against the recombinant TcCYP51 enzyme showed that multiple compounds inhibited the target with a potency range similar to that observed for the inhibition of intracellular T. cruzi amastigotes. nih.govacs.org This suggested that the mechanism of action for the antiparasitic activity was, at least in part, due to the inhibition of this specific enzyme. nih.gov

Despite promising initial results, further development of this series of compounds faced challenges. While medicinal chemistry efforts aimed to improve metabolic stability and solubility, these modifications did not lead to concurrent improvements in both potency and plasma exposure. nih.govdndi.org Ultimately, the optimization of this series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a strategic deprioritization of CYP51 as a target mechanism. nih.govacs.org

Table 1: Potency of Indole-2-Carboxamide Analogues Against T. cruzi

| Compound Modification | Potency (pEC50) | Note |

|---|---|---|

| N-methylation of amide | ~5.0 | Equipotent to parent compounds. acs.org |

| Methylation of both amide and indole -NH | 5.8 | Potency restored, similar to lead compound 2. acs.org |

| Reversal of the amide linker | 5.7 | Similar potency to lead compound 2, with improved solubility but higher metabolic instability. acs.org |

Antimicrobial and Antifungal Research

The indole-2-carboxamide core structure has also been explored for its potential antimicrobial and antifungal activities, demonstrating a breadth of biological action beyond antiparasitic effects.

Several analogues of indole-2-carboxamide have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis strain H37Rv, the causative agent of tuberculosis. nih.gov In one study, a series of novel indole-2-carboxamides were screened, with some compounds demonstrating significant antitubercular potency. nih.gov

For instance, compound 8f from this series, an N-rimantadine-4,6-dimethylindole-2-carboxamide analogue, showed excellent activity with a Minimum Inhibitory Concentration (MIC) of 0.62 μM against the H37Rv strain. nih.gov This particular compound also exhibited minimal cytotoxicity against healthy mammalian Vero cells, indicating a favorable selectivity profile. nih.gov Other compounds in the same study also showed potent activity against M. tuberculosis. nih.gov The research suggests that modifications to the indole ring and the amide substituent can significantly influence the antitubercular efficacy. nih.govnih.gov The mechanism for some related compounds has been suggested to involve the inhibition of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter for mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

Table 2: Antitubercular Activity of Selected Indole-2-Carboxamide Analogues

| Compound | MIC against M. tb H37Rv (μM) | Reference |

|---|---|---|

| Compound 8f (N-rimantadine-4,6-dimethylindole-2-carboxamide) | 0.62 | nih.gov |

| Reference Compound 3 (N-(1-adamantyl)-indole-2-carboxamide) | 0.68 | nih.gov |

| Reference Compound 4 (N-rimantadine-4,6-dimethylindole-2-carboxamide analogue) | 0.88 | nih.gov |

The indole scaffold is a component of various compounds exhibiting antifungal properties. nih.gov Studies on different indole derivatives have shown good to excellent antifungal activity. For example, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were tested and found to have MIC values in the range of 0.004–0.06 mg/mL against various fungal strains. nih.gov

Molecular docking studies in this research suggested that the mechanism of antifungal action is likely the inhibition of 14α-lanosterol demethylase, an enzyme also belonging to the CYP51 family, which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov This indicates a mechanistic parallel to the anti-trypanosomal activity observed with other indole analogues that target the parasitic CYP51 enzyme. The fungicidal potential highlights the versatility of the indole core in designing inhibitors for CYP51 enzymes across different pathogenic organisms.

Structure Activity Relationship Sar Studies and Ligand Design Principles for the 5 Fluoro N Methyl 1h Indole 2 Carboxamide Scaffold

Impact of Indole (B1671886) Ring Substituents on Biological Activity

Modifications to the indole core are a cornerstone of optimizing the biological activity of this class of compounds. The electronic properties, metabolic stability, and binding interactions can be finely tuned by strategic placement of various functional groups at key positions, particularly C3 and C5.

The incorporation of a fluorine atom at the C5-position of the indole ring is a common and impactful strategy in medicinal chemistry. mdpi.com Due to its small size and high electronegativity, fluorine can significantly alter a molecule's physicochemical and pharmacokinetic properties without introducing substantial steric bulk. mdpi.com

The C3-position of the indole-2-carboxamide scaffold is highly sensitive to substitution, and modifications at this site have a profound influence on biological activity, particularly in the context of allosteric modulation. Current time information in Merrimack County, US.nih.gov Research on CB1 receptor allosteric modulators has revealed a clear preference for specific types of alkyl groups at this position.

Key findings indicate that:

Chain Length is Critical : A linear alkyl group is generally preferred over branched or bulky groups. nih.gov Studies have shown that replacing a C3-ethyl group with a longer n-pentyl group can lead to a significant enhancement of allosteric effects. However, this effect is not linear; further increasing the alkyl chain length to n-heptyl or n-nonyl does not result in improved activity, suggesting an optimal length for fitting within the target's binding pocket. Current time information in Merrimack County, US.nih.gov

Steric Bulk : Short alkyl chains, such as methyl or ethyl groups, are often favored for enhancing potency. nih.gov The introduction of larger or more complex groups, like acyl or functionalized alkyl chains (e.g., aliphatic azide), can be tolerated but may significantly alter binding affinity and cooperativity depending on the specific target and other substituents on the scaffold. researchgate.net

Impact on Binding : The substitution pattern at the C3 position can have a significant impact on the van der Waals interaction surface of the ligand with its protein target. rsc.org

The table below summarizes the impact of C3-alkyl chain length on the allosteric modulation of the CB1 receptor for a series of 5-chloro-indole-2-carboxamides.

| Compound | C3-Substituent | Binding Cooperativity (α) | Reference |

|---|---|---|---|

| ORG27569 | Ethyl | 6.9 | Current time information in Merrimack County, US.nih.gov |

| Analog 1 | n-Propyl | 26.7 | nih.gov |

| Analog 2 | n-Pentyl | 17.6 | Current time information in Merrimack County, US.nih.gov |

| Analog 3 | n-Heptyl | (Not Improved) | Current time information in Merrimack County, US.nih.gov |

While fluorine at the C5-position is beneficial, other halogens like chlorine can also confer potent activity. The choice between fluorine and chlorine can depend on the specific biological target and desired physicochemical properties. Both chlorine and fluorine at the C5-position have been shown to enhance the potency of indole-2-carboxamides as CB1 receptor modulators. nih.gov

However, in some contexts, chlorine may be better tolerated or lead to higher activity. For example, in a series of antiproliferative indole-2-carboxamides, a dichloro-substituted derivative showed higher activity than its corresponding difluoro analog, indicating that for that particular target, the larger, more polarizable chlorine atom was more favorable. Similarly, computational studies suggest that both chlorine and bromine atoms at the C5-position are capable of forming favorable halogen bond interactions with protein residues, which can contribute to binding affinity. rsc.org The ultimate effect is context-dependent, with no single halogen being universally superior across all targets. nih.gov

The electronic nature of the indole core plays a significant role in its biological activity. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the nucleophilicity of the indole ring and its interaction with biological targets.

For certain targets, such as the CB1 receptor, an electron-withdrawing group at the C5-position is considered a key structural requirement for potent allosteric modulation. Current time information in Merrimack County, US.nih.gov Halogens, such as the fluorine in the parent scaffold, fulfill this role. Theoretical studies confirm that EWGs like fluorine or nitro groups decrease the electron density of the indole ring. Conversely, EDGs such as methyl or methoxy (B1213986) groups can increase electron density. The tolerance for these groups is highly target-dependent. For instance, in some enzymatic reactions involving the indole core, both EDGs and EWGs are well-tolerated at various positions on the benzene (B151609) portion of the ring. However, attaching strong EWGs to the indole nitrogen, such as tosyl or acetyl groups, can be detrimental to activity in certain contexts.

Contributions of Carboxamide Substituents to SAR

The N-substituted carboxamide side chain is a critical component of the pharmacophore, providing key hydrogen bonding interactions and influencing properties like solubility and cell permeability.

The substituent on the amide nitrogen is a crucial determinant of biological activity. The presence, size, and nature of this group can dramatically alter potency and selectivity.

In the context of anti-trypanosomal activity, a direct comparison showed that N-methylating the amide of an indole-2-carboxamide resulted in a compound with potency equivalent to its N-H counterpart. Interestingly, when both the amide and the indole N1-position were methylated, potency was restored in an analog that had otherwise lost activity, and solubility was improved. This suggests that N-methylation can be a tool to fine-tune physicochemical properties while maintaining activity.

For other biological targets, the effect of N-methylation is highly variable. In some series, small N-alkyl groups like methyl or even ethyl can lead to a complete loss of activity, where larger substituents are required to achieve potency. This indicates that the effect is dependent on the steric and electronic requirements of the specific protein binding pocket. In antitubercular indole-2-carboxamides, a monosubstituted amide nitrogen (N-H) is considered essential for potency, suggesting that N-methylation or disubstitution would be detrimental.

Studies with larger N-substituents, such as N-phenethyl or N-adamantyl groups, have demonstrated that this position is key for directing activity towards specific targets, including antiproliferative and antitubercular effects. The N-phenethyl architecture, in particular, has been identified as important for antiproliferative action. This highlights that while simple N-methylation can be a subtle modification, more significant alterations at the amide nitrogen are a powerful strategy for modulating the pharmacological profile of the indole-2-carboxamide scaffold.

Role of the Linker Length and Nature to Peripheral Moieties (e.g., Phenyl, Heterocyclic Rings)

The linker connecting the indole-2-carboxamide core to peripheral moieties plays a critical role in determining the biological activity of the resulting compounds. Both the length and the chemical nature of this linker are key determinants of how the molecule orients itself within a biological target's binding site.

Research into indole-2-carboxamide derivatives as antiproliferative agents has shown that the nature of this linker is a significant factor for activity. For instance, in a series of compounds designed as dual EGFR/CDK2 inhibitors, derivatives featuring a phenethyl aminocarbonyl linker (a two-carbon chain) demonstrated greater antiproliferative potency than those with a 4-phenylpiperazin-1-yl carbonyl moiety. nih.govnih.gov This suggests that the flexibility and length of the phenethyl group are optimal for interaction with these kinase targets. nih.gov

Specifically, in the design of multi-target antiproliferative agents, an ethanamine linker was used to connect various substituted indole-2-carboxylic acids with a peripheral 2-phenyl-1H-indol-3-yl group. mdpi.com The resulting compounds, such as 5-Chloro-3-ethyl-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide, showed potent activity, underscoring the effectiveness of a short, flexible ethyl linker in positioning the bulky peripheral groups for optimal interaction with kinase targets like EGFR, BRAFV600E, and VEGFR-2. mdpi.com

Similarly, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, the introduction of a long-chain substituent at the C3 position of the indole core significantly improved activity. nih.gov For example, incorporating a benzyloxymethyl group, which acts as a linker to a peripheral phenyl ring, enhanced the interaction with a hydrophobic cavity near the enzyme's active site. nih.govmdpi.com This highlights that for certain targets, a longer and more rigid linker can be advantageous.

The data below illustrates the impact of different peripheral moieties attached via linkers to the core indole scaffold on antiproliferative activity.

| Compound | Core Scaffold | Linker | Peripheral Moiety | Mean GI50 (nM) |

|---|---|---|---|---|

| 5g | 5-chloro-3-ethyl-indole-2-carboxamide | Phenethyl | 4-morpholinophenyl | 55 |

| 5i | 5-bromo-3-ethyl-indole-2-carboxamide | Phenethyl | 4-morpholinophenyl | 49 |

| 5j | 5,7-dichloro-3-ethyl-indole-2-carboxamide | Phenethyl | 4-morpholinophenyl | 37 |

Data synthesized from studies on 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. rsc.org

Conformational Preferences and Stereochemical Effects on Biological Activity

While the foundational 5-Fluoro-N-methyl-1H-indole-2-carboxamide is achiral, the introduction of substituents and linkers frequently creates chiral centers, making stereochemistry a critical factor in biological activity. The three-dimensional arrangement of atoms (conformation) and the specific spatial arrangement at chiral centers (stereochemistry) dictate how a ligand fits into its target binding site.

Chirality plays a pivotal role in drug action as it can significantly affect target binding, metabolism, and distribution. mdpi.com For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. mdpi.com In studies of indole-2-carboxamide derivatives targeting mycobacterial species, compounds with a 4-methylcyclohexyl substituent were evaluated. It was observed that both the pure trans isomer and a cis/trans mixture achieved the same Minimum Inhibitory Concentration (MIC) values, suggesting no preference for stereochemical orientation at that specific position for that particular biological target. nih.gov

However, this lack of stereochemical preference is not universal. For other biological targets, the specific stereoisomer can be crucial. For instance, in the development of antimalarial agents, only the natural (5S, αS) isomers of 3-Br-acivicin and its derivatives displayed significant antiplasmodial activity, suggesting that uptake might be mediated by a stereoselective transport system. mdpi.com Although specific conformational and stereochemical studies on the this compound scaffold are not extensively detailed in the available literature, the principles of stereoselectivity are fundamental in drug design and would be critical in the development of chiral derivatives of this scaffold.

Elucidation of Key Pharmacophore Features for Specific Therapeutic Targets

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. nih.gov For the indole-2-carboxamide scaffold, molecular docking and SAR studies have helped elucidate key pharmacophoric features necessary for activity at various targets.

For HIV-1 Integrase Inhibition: Docking studies of indole-2-carboxylic acid derivatives have identified a critical pharmacophore for inhibiting the strand transfer function of HIV-1 integrase. nih.gov

Metal Chelating Group: The indole core and the C2-carboxyl group form a key metal-chelating cluster with two Mg²⁺ ions in the enzyme's active site. nih.govnih.gov

Hydrogen Bond Donor: The indole N-H group often acts as a hydrogen bond donor.

Hydrophobic/Aromatic Regions: The indole ring itself provides a hydrophobic surface that can engage in π-π stacking interactions with viral DNA bases, such as dA21. nih.gov Peripheral phenyl rings, attached via linkers, can form additional π-π stacking interactions (e.g., with dC20), enhancing binding affinity. nih.govnih.gov

For Cannabinoid Receptor 1 (CB1) Allosteric Modulation: SAR studies on 1H-indole-2-carboxamides have defined the pharmacophoric requirements for potent negative allosteric modulation of the CB1 receptor. nih.gov

Hydrogen Bond Acceptor: The carboxamide oxygen is a crucial feature.

Aromatic Ring: The indole ring system is essential.

Hydrophobic/Electron-Withdrawing Group: A fluoro or chloro group at the C5 position enhances potency. nih.gov

Hydrophobic Group: A small alkyl group (e.g., methyl) at the C3 position is preferred over larger groups. nih.gov

Peripheral Moiety: A phenyl ring attached to the carboxamide nitrogen is required, with substitutions like a diethylamino group at the 4-position of this phenyl ring enhancing activity. nih.gov

The table below summarizes the key pharmacophoric features for different targets.

| Pharmacophore Feature | Role in HIV-1 Integrase Inhibition | Role in CB1 Receptor Modulation |

|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Core Scaffold |

| Carboxamide C=O | Metal Chelation (via carboxylate) | Hydrogen Bond Acceptor |

| C5-Fluoro Group | Increases Binding Affinity | Enhances Potency |

| Indole Ring | π-π Stacking with vDNA | Core Aromatic Feature |

| Peripheral Phenyl/Heterocycle | π-π Stacking with vDNA | Interaction with Allosteric Site |

These models provide a rational basis for the design of new, more potent, and selective ligands based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Approaches in 5 Fluoro N Methyl 1h Indole 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, as well as the binding affinity. This method is instrumental in virtual screening and lead optimization.

In the study of 5-Fluoro-N-methyl-1H-indole-2-carboxamide, molecular docking simulations can be employed to predict its binding mode and affinity towards various potential biological targets. For instance, indole (B1671886) derivatives have been investigated as inhibitors of enzymes such as EGFR tyrosine kinase and as antibacterial agents targeting DNA gyrase. nih.gov A hypothetical docking study of this compound into the ATP-binding site of a protein kinase could reveal key interactions.

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformation is then systematically sampled within the defined binding site of the protein, and the binding energy for each pose is calculated using a scoring function. The results can identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to the stability of the ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value |

| Target Protein | Protein Kinase B (PKB/Akt) |

| PDB ID | 1O6K |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interactions | |

| Hydrogen Bonds | Amide N-H with Asp292; Carbonyl O with Lys179 |

| Hydrophobic Interactions | Indole ring with Val164, Leu264; Methyl group with Ala230 |

| Pi-Stacking | Indole ring with Phe293 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific docking studies for this compound were not found in the public literature.

Density Functional Theory (DFT) Calculations for Understanding Electronic Distributions and Molecular Conformations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the electronic properties and conformational preferences of molecules like this compound.

DFT calculations can provide insights into the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map illustrates the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

For this compound, DFT calculations could reveal the influence of the fluorine atom and the N-methyl carboxamide group on the electronic properties of the indole ring. This information is crucial for understanding its reactivity and potential interactions with biological targets.

Table 2: Representative DFT Calculation Results for an Indole Derivative

| Parameter | Calculated Value |

| Method/Basis Set | B3LYP/6-31G(d,p) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: This data is representative for a generic indole derivative and not specific to this compound, for which specific DFT data was not publicly available.

In Silico Analysis of Binding Mechanisms and Selectivity

Beyond static docking, in silico methods like molecular dynamics (MD) simulations can provide a dynamic view of the ligand-target interactions. MD simulations can help in understanding the binding mechanism, the stability of the complex over time, and the factors governing selectivity.

An MD simulation of the this compound-protein complex, obtained from molecular docking, would involve simulating the movement of atoms over time by solving Newton's equations of motion. This allows for the analysis of conformational changes in both the ligand and the protein upon binding. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the complex and the flexibility of different regions of the protein, respectively.

Furthermore, free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be performed on the MD trajectories to obtain a more accurate prediction of the binding affinity. This detailed analysis of the binding mechanism is crucial for designing analogues with improved potency and selectivity. The selectivity of the compound for a specific target over others can be investigated by performing similar simulations with off-target proteins and comparing the binding energies and interaction patterns.

Prediction of Relevant Physicochemical Properties for Optimized Analogues

Quantitative Structure-Activity Relationship (QSAR) and other in silico predictive models are vital for the design of optimized analogues of a lead compound. researchgate.net These models correlate the chemical structure of a series of compounds with their physicochemical properties and biological activities.

For this compound, once a promising biological activity is identified, QSAR models can be developed to guide the synthesis of new analogues with improved properties. Important physicochemical properties that are often predicted include lipophilicity (logP), aqueous solubility (logS), pKa, and various ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. frontiersin.org

By systematically modifying the structure of this compound (e.g., by changing substituents on the indole ring or the N-methyl group) and calculating the relevant descriptors, a QSAR model can be built. This model can then be used to predict the properties of virtual, yet-to-be-synthesized analogues, allowing for the prioritization of candidates with the most promising profiles for further experimental investigation.

Table 3: Hypothetical Predicted Physicochemical Properties for Analogues of this compound

| Analogue | Modification | Predicted logP | Predicted logS | Predicted Oral Bioavailability (%) |

| Parent Compound | - | 2.1 | -3.5 | 75 |

| Analogue 1 | 5-Cl instead of 5-F | 2.5 | -3.8 | 70 |

| Analogue 2 | N-ethyl instead of N-methyl | 2.4 | -3.6 | 72 |

| Analogue 3 | 6-OH substituent | 1.8 | -3.1 | 80 |

Note: The data in this table is hypothetical and serves to illustrate the application of in silico predictive models for designing optimized analogues.

Future Research Directions and Translational Potential for 5 Fluoro N Methyl 1h Indole 2 Carboxamide

Identification of Novel Biological Targets and Pathways

The initial and most critical step in exploring the therapeutic potential of 5-Fluoro-N-methyl-1H-indole-2-carboxamide is the identification of its specific biological targets. The indole-2-carboxamide core is known to be a versatile scaffold, with different derivatives exhibiting a range of biological activities. For instance, various substituted indole-2-carboxamides have been investigated as inhibitors of enzymes such as kinases, which are crucial in cancer signaling pathways.

Future research on this compound would necessitate comprehensive screening against a panel of biologically relevant targets. This could involve high-throughput screening assays against known enzyme families, receptor binding assays, and phenotypic screening in various cell lines to identify any potential therapeutic effects. Subsequent target deconvolution studies would be essential to pinpoint the specific proteins or pathways modulated by the compound. The presence of the fluorine atom at the 5-position and the N-methyl group on the carboxamide are expected to significantly influence its binding affinity and selectivity for specific targets compared to other indole-2-carboxamide analogs.

Advanced Rational Design and Optimization Strategies for Improved Efficacy and Selectivity

Following the identification of a primary biological target, the principles of rational drug design would be employed to optimize the structure of this compound. This process aims to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be central to this effort, involving the synthesis and evaluation of a library of analogs with systematic modifications to the indole (B1671886) core, the N-methyl group, and the fluoro-substituent.

Computational modeling and docking studies could provide insights into the binding mode of this compound with its target, guiding the design of new derivatives with improved interactions. For example, modifications could be introduced to exploit specific pockets within the target's binding site to increase affinity and selectivity over off-target proteins. The fluorine atom, for instance, can modulate the electronic properties of the indole ring and participate in specific interactions such as hydrogen bonding or halogen bonding, which can be strategically utilized in the design process.

Development of Sophisticated In Vitro and In Vivo Experimental Models

To thoroughly evaluate the therapeutic potential of this compound and its optimized derivatives, the development and utilization of relevant experimental models are paramount. Initial in vitro studies would involve cell-based assays using cell lines pertinent to the identified biological target and associated disease. For example, if the compound shows anticancer activity, a panel of cancer cell lines would be used to assess its antiproliferative effects.

Should in vitro studies yield promising results, subsequent evaluation in more complex and physiologically relevant models would be necessary. This could include 3D cell cultures, organoids, and eventually, in vivo animal models of the targeted disease. These models are crucial for assessing the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile in a living organism. The choice of the animal model would be dictated by the therapeutic area of interest.

Exploration of Multitargeting Approaches with this compound Scaffolds

Given the complexity of many diseases, a multitargeting approach, where a single compound is designed to interact with multiple biological targets, has gained significant traction in drug discovery. The indole-2-carboxamide scaffold is well-suited for such strategies due to its chemical tractability and ability to be modified to interact with various protein families.

Future research could explore the potential of this compound as a starting point for the development of multi-target agents. For instance, if initial studies reveal activity against a particular kinase, the scaffold could be further elaborated to simultaneously inhibit other key proteins in the same or related signaling pathways. This could lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. This approach would involve a combination of rational design, computational screening, and extensive biological evaluation to achieve the desired polypharmacology.

Q & A

Q. What are the common synthetic routes for preparing 5-fluoro-N-methyl-1H-indole-2-carboxamide?

Methodological Answer: The synthesis typically involves coupling 5-fluoro-1H-indole-2-carboxylic acid with methylamine via activation reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide). For example, in analogous indole-2-carboxamide syntheses, carboxylic acids are activated to form reactive intermediates (e.g., mixed anhydrides or active esters), followed by nucleophilic substitution with amines . Purification often employs Combiflash chromatography (gradient elution with ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- LC/MS : To confirm molecular weight (e.g., m/z [M+H]⁺) and purity. Retention times (e.g., 3.17 min under SMD-FA10-long conditions) help validate reproducibility .

- NMR Spectroscopy : H and C NMR resolve substituent positions (e.g., fluorine-induced splitting patterns) and confirm methylamide linkage .

- X-ray Crystallography : For structural elucidation, SHELXL refines small-molecule structures, while ORTEP-III generates molecular graphics .

Advanced Research Questions

Q. How can researchers optimize the solubility and bioavailability of this compound derivatives?

Methodological Answer: Strategies include:

- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl, tertiary amines) at the indole N1 or methylamide positions. For instance, replacing the methyl group with a hydroxyethyl moiety improved solubility in related carboxamides .

- Co-crystallization : Using SHELX programs to design co-crystals with co-formers (e.g., succinic acid) to enhance dissolution rates .

- In Silico Modeling : Tools like ACD/Labs Percepta predict logP and solubility, guiding synthetic prioritization .

Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer:

- Analog Synthesis : Systematic substitution at the indole 3-, 4-, and 7-positions with halogens or alkyl chains (e.g., hexyl groups in 5-chloro-3-hexyl derivatives) to assess steric/electronic effects .

- Biological Assays : Testing analogs against target pathways (e.g., lipid metabolism using Triton WR-1339-induced hyperlipidemic rat models) with dose-response curves .

- Computational Docking : Using programs like AutoDock to map interactions with receptors (e.g., Flt3 kinase) and validate SAR trends .

Q. How can crystallographic data resolve contradictions in reported biological activities of fluorinated indole carboxamides?

Methodological Answer:

- High-Resolution Refinement : SHELXL refines crystallographic data to detect conformational differences (e.g., fluorine’s inductive effects altering electron density maps) .

- Twinned Data Analysis : SHELXE resolves twinning in macromolecular complexes, clarifying whether activity variations arise from structural polymorphism or experimental artifacts .

- Cross-Validation : Compare ORTEP-III-generated molecular overlays with bioactive conformations from NMR or MD simulations .

Methodological Challenges and Solutions

Q. How to address low yields in the coupling step during synthesis?

Methodological Answer:

- Optimize Activation Reagents : Replace DCC with EDCI (Ethyl Dimethylaminopropyl Carbodiimide) for reduced side reactions .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 30% yield improvement in 5-cyano-thiophene carboxamides using microwave irradiation) .

- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to shield reactive sites, as demonstrated in piperazine-linked indole carboxamides .

Q. What strategies validate the purity of this compound in complex biological matrices?

Methodological Answer:

- HPLC-PDA/MS Dual Detection : Combines retention time (HPLC), UV-Vis spectra (PDA), and mass fragmentation (MS) to distinguish target compounds from metabolites .

- Isotopic Labeling : Synthesize C- or F-labeled analogs for quantitative tracking via NMR or PET imaging .

Data Interpretation and Reproducibility

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Force Field Calibration : Adjust parameters in molecular dynamics (MD) simulations to account for fluorine’s electronegativity and solvation effects .